1-Pentofuranosyl-1h-1,2,4-triazole
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Overview
Description
1-Pentofuranosyl-1h-1,2,4-triazole is a chemical compound with the molecular formula C7H11N3O4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-Pentofuranosyl-1h-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of hydrazine with formic acid and formamide at elevated temperatures. This method typically requires a molar ratio of 1 mole of hydrazine to 1 to 3 moles of formic acid and 1 to 2 moles of formamide, with the reaction carried out at temperatures ranging from 140°C to 220°C . Another method involves the chemoenzymatic synthesis of triazole nucleosides, which has been explored for its potential to produce novel structural analogues .
Chemical Reactions Analysis
1-Pentofuranosyl-1h-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and various electrophiles. For example, the oxidation of 1,2,4-triazole-3-thiol by nitric acid or hydrogen peroxide yields 1,2,4-triazole . The compound can also participate in cycloaddition reactions, which are commonly used to synthesize various triazole derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pentofuranosyl-1h-1,2,4-triazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, triazole derivatives have been studied for their potential antiviral, antifungal, and anticancer properties . In medicine, triazole-based compounds are used as antifungal agents, with examples including fluconazole and itraconazole . Additionally, triazole compounds have applications in organic electronics and photovoltaics due to their excellent electronic properties .
Mechanism of Action
The mechanism of action of 1-Pentofuranosyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, triazole-based antifungal agents inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the 14-α-demethylation step . This disruption of the fungal membrane leads to the accumulation of toxic sterols and ultimately the death of the fungal cell. The compound’s electronic properties also play a role in its applications in organic electronics and photovoltaics .
Comparison with Similar Compounds
1-Pentofuranosyl-1h-1,2,4-triazole can be compared with other similar compounds, such as fluconazole, itraconazole, ravuconazole, and voriconazole. These compounds share the triazole ring structure and exhibit similar antifungal properties . each compound has unique features that make it suitable for specific applications. For example, fluconazole is known for its broad-spectrum antifungal activity, while voriconazole is effective against a wider range of fungal pathogens . The unique electronic properties of this compound also distinguish it from other triazole derivatives, making it valuable in the field of organic electronics .
Properties
CAS No. |
24806-93-7 |
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Molecular Formula |
C7H11N3O4 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-(1,2,4-triazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H11N3O4/c11-1-4-5(12)6(13)7(14-4)10-3-8-2-9-10/h2-7,11-13H,1H2 |
InChI Key |
HZCAHMRRMINHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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